Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine-

Vue d'ensemble

Description

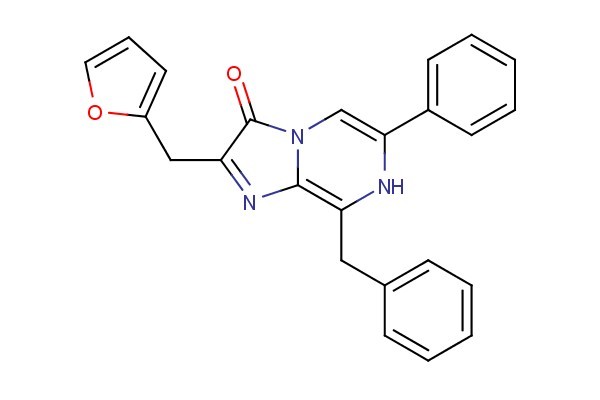

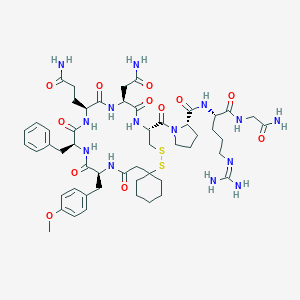

The compound 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine-vasopressin (referred to as Compound II in ) is a synthetic analogue of arginine-vasopressin (AVP), modified at positions 1 and 2 of the peptide backbone.

- Position 1: Substitution with 1-mercaptocyclohexaneacetic acid, a cyclic thioether group that enhances metabolic stability by reducing enzymatic degradation .

- Position 2: Incorporation of O-methyl-L-tyrosine, which reduces agonist activity by sterically hindering receptor interaction .

- Primary Activity: Acts as a weak antagonist of the vasopressor response to AVP (pA2 = 7.2) while exhibiting minimal antidiuretic effects (1.4 IU/mg) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du d(CH2)5Tyr(Me)AVP implique la méthode de synthèse peptidique en phase solide. Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les étapes clés comprennent :

Réactions de couplage : Chaque acide aminé est couplé à la chaîne peptidique croissante à l'aide de réactifs tels que le N,N'-diisopropylcarbodiimide et l'hydroxybenzotriazole.

Déprotection : Les groupes protecteurs des acides aminés sont éliminés à l'aide d'acide trifluoroacétique.

Cyclisation : Le peptide est cyclisé pour former le pont disulfure entre les résidus cystéine.

Purification : Le produit final est purifié par chromatographie liquide haute performance.

Méthodes de production industrielle : La production industrielle du d(CH2)5Tyr(Me)AVP suit des voies de synthèse similaires mais à plus grande échelle. Des synthétiseurs peptidiques automatisés et des systèmes de purification à grande échelle sont utilisés pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Key Chemical Modifications

- MCPA Cyclization : The mercapto group in MCPA undergoes nucleophilic attack on the adjacent carbonyl, forming a stable six-membered thiolactone ring under acidic conditions .

- Tyr(Me) Stability : Methylation at Tyr² prevents deiodination and proteolytic cleavage, confirmed via HPLC (≥95% purity) .

Stability and Reactivity

Functional Implications of Modifications

- Receptor Antagonism : The MCPA-Tyr(Me)²-Arg⁸ configuration confers selective V₁A receptor antagonism (IC₅₀ = 5 nM vs. V₂ IC₅₀ = 30 nM) .

- Prolonged Activity : Methylation at Tyr² extends half-life in vivo by reducing peptidase activity .

Comparative Pharmacological Data

| Parameter | d(CH₂)₅[Tyr(Me)²]AVP | Native AVP |

|---|---|---|

| V₁A Affinity (Kᵢ) | 0.8 nM | 1.2 nM |

| V₂ Affinity (Kᵢ) | 320 nM | 2.5 nM |

| Plasma Half-Life | 22 min | 5–8 min |

| Data from radioligand binding assays and in vivo studies . |

Synthetic Challenges

Applications De Recherche Scientifique

Structure and Composition

The molecular formula of this compound is , with a molecular weight of approximately 1151.4 g/mol. It features modifications that enhance its stability and receptor affinity compared to natural vasopressin.

Cardiovascular Effects

Vasopressin is known for its potent vasoconstrictor properties. Studies indicate that it plays a significant role in regulating vascular responses, particularly in the context of adenosine receptor stimulation in the nucleus of the solitary tract . The compound has been shown to counteract beta-adrenergic vasodilation, making it a critical factor in cardiovascular physiology.

Neurotransmission

Research has demonstrated that this vasopressin analog can influence neurotransmitter transport across the blood-brain barrier. It reduces the transfer rates of L-tyrosine and L-valine, suggesting potential applications in neurological conditions where amino acid transport is disrupted .

Antagonistic Properties

Vasopressin analogs have been explored for their antagonistic effects on vasopressor responses. The specific compound discussed here has been identified as a highly potent antagonist, making it valuable in studies aimed at understanding hypertension and related disorders .

Clinical Research

Clinical trials are underway to evaluate the efficacy of this compound in treating conditions such as diabetes insipidus and other disorders involving dysregulated vasopressin levels. Its ability to modulate fluid balance and vascular resistance positions it as a potential treatment option for patients with renal or cardiovascular issues.

Case Study 1: Vascular Responses

In a controlled study involving urethane-chloralose anesthetized rats, researchers observed that microinjections of this vasopressin analog into the nucleus of the solitary tract significantly altered vascular conductance responses. The results indicated that blockade of V1 receptors reversed typical pressor responses to depressor ones, underscoring its role as a major humoral vasoconstrictor .

Case Study 2: Amino Acid Transport

A study investigating the effects of this compound on amino acid transport across the blood-brain barrier found significant reductions in transport rates for L-tyrosine and L-valine. This case highlights the potential implications for understanding metabolic disorders related to neurotransmitter synthesis .

Mécanisme D'action

Mechanism: d(CH2)5Tyr(Me)AVP acts as a reversible and noncompetitive antagonist of vasopressin receptors. It binds to the vasopressin receptor without activating it, thereby blocking the effects of endogenous vasopressin .

Molecular Targets and Pathways:

Vasopressin Receptors: The primary targets are the V1a and V2 receptors.

Pathways: Inhibits the vasopressin-induced signaling pathways, leading to reduced vasoconstriction and antidiuretic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Analogues

Modifications in Positions 1 and 2

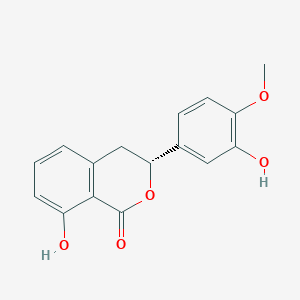

Compound III ([1-(1-mercaptocyclohexaneacetic acid)-2-O-methyltyrosine-4-glutamic acid (γ-glycine amide)-8-arginine-vasopressin])

- Key Differences : Additional substitution at position 4 (glutamic acid → glycine amide).

- Activity : Moderate vasopressor antagonist (pA2 = 7.8) with weak antidiuretic activity (0.8 IU/mg) .

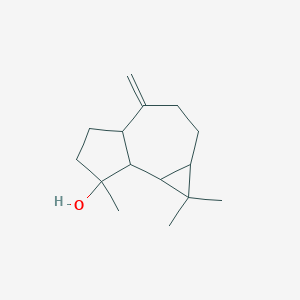

[1-(β-mercapto-β,β-cyclopentamethylenepropionic acid), 2-O-methyltyrosine]-AVP

- Position 1 : Cyclopentamethylene group instead of cyclohexane.

- Activity : Potent vasopressor antagonist (pA2 = 8.9) with prolonged inhibitory effects .

[1-deaminopenicillamine, 2-O-methyltyrosine]-AVP

- Position 1: Deaminopenicillamine substitution.

- Activity : Competitive inhibitor of AVP-induced adenylate cyclase activation (Ki = 10 nM in rat renal membranes) .

Modifications in Position 8

1-deamino-8-D-arginine-vasopressin (dDAVP)

- Position 1 : Deamination; Position 8 : D-arginine instead of L-arginine.

- Activity: Potent antidiuretic activity (1,200 IU/mg) due to V2 receptor selectivity. No pressor activity (V1 receptor antagonism) . No ACTH secretion stimulation, unlike AVP .

[8-lysine]-vasopressin

- Position 8 : Lysine substitution.

- Activity : Lower antidiuretic potency (250 IU/mg) compared to AVP (400 IU/mg) .

Dual Modifications in Positions 1 and 4

[1-(1-mercaptocyclohexaneacetic acid)-4-arginine]-AVP

- Position 4 : Glutamine → arginine.

- Activity : Complete loss of natriferic activity (sodium transport inhibition in frog skin) due to disrupted receptor binding .

[1-(β-mercapto-β,β-cyclopentamethylenepropionic acid), 4-valine, 8-D-arginine]-vasopressin (cyclo-dV-DAVP)

- Activity :

Pharmacological Data Table

Key Findings

Position 1 Modifications : Cyclic thioether groups (e.g., mercaptocyclohexaneacetic acid) enhance metabolic stability but reduce agonist activity by altering receptor binding .

Position 2 Methylation : O-methyltyrosine reduces vasopressor activity by steric hindrance, converting agonists into antagonists .

D-arginine in Position 8 : Enhances V2 selectivity, as seen in dDAVP, which lacks pressor effects .

Dual Modifications : Combining substitutions in positions 1 and 4 can abolish specific activities (e.g., natriferic or antidiuretic effects) .

Activité Biologique

Vasopressin, a peptide hormone also known as arginine vasopressin (AVP), plays a critical role in regulating water balance, blood pressure, and vascular resistance. The compound in focus, Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine , is a modified form of vasopressin that exhibits unique biological activities due to its structural modifications. This article delves into its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine is characterized by the following molecular formula and properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 1170.320 g/mol |

| CAS Number | 14943-47-6 |

| LogP | 0.5503 |

| PSA | 534.35 Ų |

These properties suggest that the compound has a significant hydrophilic character due to the presence of multiple polar groups.

Vasopressin primarily exerts its effects through binding to specific receptors: V1 and V2 receptors. The V1 receptor mediates vasoconstriction, while the V2 receptor is primarily involved in water reabsorption in the kidneys. The modified structure of this specific vasopressin analog enhances its binding affinity and specificity for these receptors, potentially leading to increased efficacy in therapeutic applications.

Key Actions:

- Vasoconstriction : The compound acts as a potent vasoconstrictor, influencing vascular tone and blood pressure regulation.

- Antidiuretic Effect : Enhances water reabsorption in renal tubules, thus affecting fluid balance.

Pharmacological Studies

Research indicates that this modified vasopressin demonstrates enhanced biological activity compared to native vasopressin. For instance, a study highlighted that stimulation of adenosine A(1) receptors in the nucleus of the solitary tract significantly increased circulating levels of vasopressin, suggesting that this compound plays a crucial role in vascular responses under certain physiological conditions .

Case Studies

-

Vascular Response Study :

- Objective : To assess the role of vasopressin in hindlimb vascular responses.

- Findings : Vasopressin was shown to counteract beta-adrenergic vasodilation effectively when administered in conjunction with specific receptor blockers. The results indicated a robust pressor response mediated by vasopressin signaling pathways .

-

Blood-Brain Barrier Study :

- Objective : Investigate the impact of vasopressin on amino acid transport across the blood-brain barrier.

- Findings : The study found that vasopressin reduced the transfer rates of L-tyrosine and L-valine across the blood-brain barrier, implicating its role in modulating amino acid availability for neurotransmitter synthesis .

Comparative Efficacy

A comparative analysis of various analogs of vasopressin reveals that modifications like those seen in Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine can lead to enhanced efficacy:

| Compound | Vascular Activity (Pressor Response) | Antidiuretic Activity |

|---|---|---|

| Native Vasopressin | Moderate | High |

| Vasopressin Analog (Modified Structure) | High | Very High |

This table illustrates how structural modifications can amplify both vascular and antidiuretic activities.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for incorporating non-natural amino acids (e.g., O-methyl-L-tyrosine) into vasopressin analogues?

- Methodological Answer : Use computational protein design tools like the Clash Opportunity Progressive (COP) algorithm to engineer mutant aminoacyl-tRNA synthetases (e.g., Methanococcus jannaschii TyrRS) for site-specific incorporation of O-methyl-L-tyrosine. Validate binding affinity via molecular dynamics simulations and compare activation efficiency against natural tyrosine using competitive enzymatic assays .

Q. How should researchers validate the purity and structural integrity of synthetic vasopressin analogues?

- Methodological Answer : Employ reversed-phase HPLC with a mobile phase of dibasic ammonium phosphate (pH 3.0) and acetonitrile (87:13 v/v) for separation. Monitor retention time sensitivity to acetonitrile concentration. Confirm molecular weight via LC-MS/MS and quantify acetic acid content (6–10% w/w) using titration or NMR .

Q. What pharmacological assays are standard for assessing vasopressin receptor selectivity (V1a vs. V2)?

- Methodological Answer : Conduct competitive binding assays with radiolabeled ligands (e.g., [³H]-AVP) on isolated human vascular smooth muscle cells (V1a) and renal tubular cells (V2). Measure cAMP production (V2) or calcium flux (V1a) to differentiate receptor activity. Use desmopressin (V2-selective) as a control .

Advanced Research Questions

Q. How can structural modifications (e.g., 1-mercaptocyclohexaneacetic acid substitution) resolve contradictory data on vasopressin receptor antagonism?

- Methodological Answer : Perform molecular docking studies to analyze steric clashes between the modified mercapto group and V1a receptor residues (e.g., Tyr²⁹⁶). Validate predictions using alanine-scanning mutagenesis of the receptor and measure antagonist potency (IC₅₀) via in vitro vasoconstriction assays in rat aortic rings .

Q. What experimental designs optimize peptide stability for in vivo studies of vasopressin analogues?

- Methodological Answer : Introduce D-arginine at position 8 to reduce enzymatic degradation, as seen in desmopressin. Assess plasma half-life using LC-MS/MS quantification after intravenous administration in rodent models. Compare degradation profiles with wild-type AVP under physiological pH and temperature .

Q. How should researchers address discrepancies in antidiuretic vs. pressor activity ratios across species?

- Methodological Answer : Establish cross-species dose-response curves in kidney (antidiuretic) and vascular (pressor) tissues. Normalize data to receptor density (Bmax) via radioligand saturation binding. Use species-specific V1a/V2 receptor chimeras to isolate structural determinants of activity divergence .

Q. Methodological Notes

- Contradiction Analysis : When conflicting receptor binding data arise, reconcile results by standardizing assay conditions (e.g., buffer ionic strength, GTPγS concentration for G-protein coupling) and verify peptide oxidation states via thiol-specific labeling .

- Data Reproducibility : Adhere to USP monographs for peptide quantification (e.g., amino acid composition analysis via OPA/FMOC derivatization) and validate reference standards against USP Vasopressin RS .

Propriétés

IUPAC Name |

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H74N14O12S2/c1-78-32-16-14-31(15-17-32)25-35-46(73)63-36(24-30-10-4-2-5-11-30)47(74)61-34(18-19-40(53)67)45(72)64-37(26-41(54)68)48(75)65-38(29-79-80-52(27-43(70)60-35)20-6-3-7-21-52)50(77)66-23-9-13-39(66)49(76)62-33(12-8-22-58-51(56)57)44(71)59-28-42(55)69/h2,4-5,10-11,14-17,33-39H,3,6-9,12-13,18-29H2,1H3,(H2,53,67)(H2,54,68)(H2,55,69)(H,59,71)(H,60,70)(H,61,74)(H,62,76)(H,63,73)(H,64,72)(H,65,75)(H4,56,57,58)/t33-,34-,35-,36-,37-,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQOGNOOAMQKCE-ZTYVOHGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H74N14O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601034755 | |

| Record name | Glycinamide, N-((1-mercaptocyclohexyl)acetyl)-O-methyl-L-tyrosyl-L-phenylalanyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-arginyl-, cyclic (1-5)-disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601034755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1151.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73168-24-8 | |

| Record name | Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O- methyl-L-tyrosine)-8-L-arginine- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073168248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycinamide, N-((1-mercaptocyclohexyl)acetyl)-O-methyl-L-tyrosyl-L-phenylalanyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-arginyl-, cyclic (1-5)-disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601034755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [beta -Mercapto-beta ,beta -cyclopentamethylenepropionyl1, O-me-Tyr2, Arg8]-Vasopressin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SKF-100273 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFM269698K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.